

Technical Guide: Physicochemical Profiling of 4-(2-Chlorophenyl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(2-Chlorophenyl)oxane-4-carboxylic acid

CAS No.: 1250507-53-9

Cat. No.: B1421955

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Executive Summary & Structural Analysis

4-(2-Chlorophenyl)oxane-4-carboxylic acid (also known as 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid) represents a critical scaffold in modern medicinal chemistry. It serves as a bioisostere for 4-phenylcyclohexane-1-carboxylic acid, where the oxane (tetrahydropyran) oxygen atom is introduced to modulate lipophilicity (LogP) and improve metabolic stability.

This guide provides a comprehensive analysis of the solubility and lipophilicity profile of this compound, essential for optimizing its use as a pharmaceutical intermediate or active scaffold.

Chemical Identity

Property	Detail
IUPAC Name	4-(2-chlorophenyl)oxane-4-carboxylic acid
Common Synonyms	4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
Molecular Formula	C ₁₂ H ₁₃ ClO ₃
Molecular Weight	240.68 g/mol
SMILES	<chem>OC(=O)C1(CCOCC1)c2ccccc2Cl</chem>
Key Structural Features	Quaternary carbon center, Lipophilic 2-chlorophenyl moiety, Polar oxane ether oxygen, Ionizable carboxylic acid

Physicochemical Profile: Lipophilicity & Solubility[7][8]

The physicochemical behavior of this molecule is dominated by the interplay between the lipophilic chlorophenyl group and the ionizable carboxylic acid.

Lipophilicity (LogP vs. LogD)

Unlike simple aliphatic acids, the 2-chlorophenyl group imparts significant lipophilicity to the neutral molecule. However, the oxane ring lowers the LogP by approximately 1.0–1.5 log units compared to the corresponding cyclohexane analog, enhancing "drug-likeness."

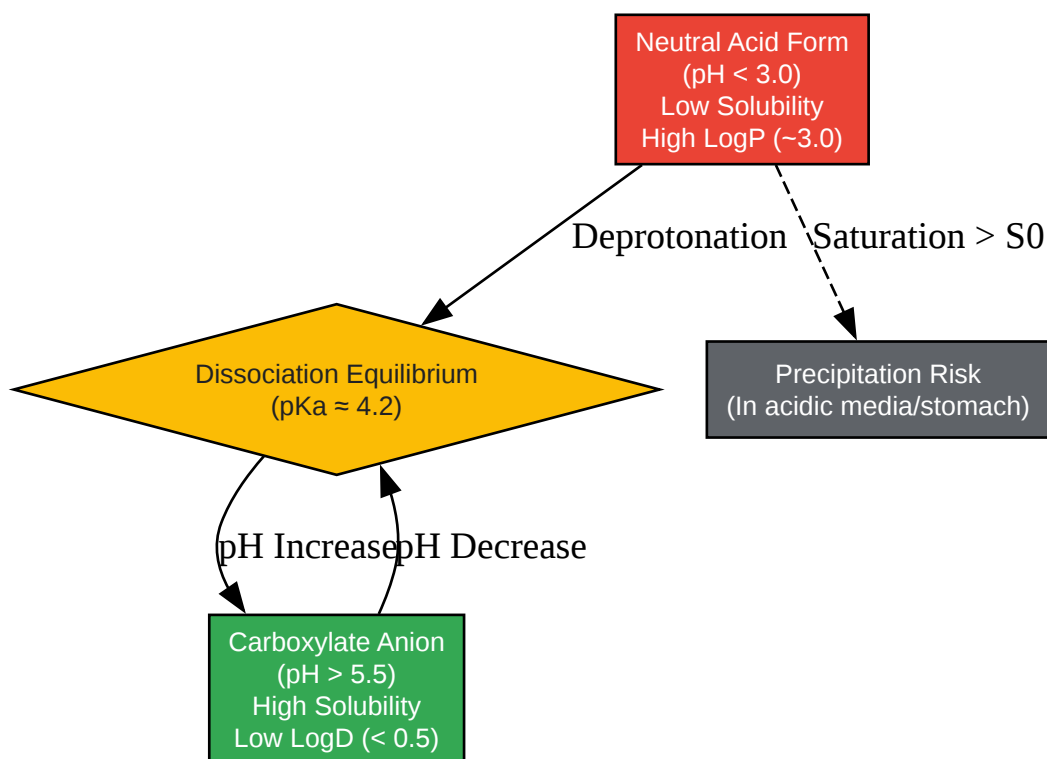
- Predicted LogP (Neutral Species): ~2.8 – 3.2
 - Rationale: Benzene (2.1) + Chlorine (0.7) + Aliphatic Scaffold. The oxane oxygen reduces this slightly due to polarity.
- Predicted LogD (pH 7.4): ~-0.1 – 0.5
 - Mechanism:[1] At physiological pH (7.4), the carboxylic acid (pKa ~4.2) is >99.9% ionized. The negative charge drastically increases water solubility and reduces the distribution coefficient (LogD).

Solubility Profile

The solubility is strictly pH-dependent. The compound exhibits "brick dust" behavior at low pH (insoluble solid) but high solubility at neutral/basic pH.

- Intrinsic Solubility (): Low (< 50 μM estimated) in 0.1N HCl.
- pH-Dependent Solubility: Follows the Henderson-Hasselbalch equation.
- The "Ortho Effect": The chlorine atom at the 2-position (ortho) induces a steric twist between the phenyl ring and the oxane ring. This prevents efficient planar stacking in the crystal lattice, potentially increasing solubility compared to the 4-chlorophenyl (para) isomer.

Visualization: Solubility & Speciation Logic



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Figure 1: pH-dependent speciation and solubility logic for **4-(2-chlorophenyl)oxane-4-carboxylic acid**.

Experimental Methodologies

To validate the theoretical profile, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict LogD at any pH.

- Preparation: Dissolve 2 mg of compound in a mixed solvent system (e.g., Methanol/Water 40:60) to ensure initial solubility.
- Titration: Titrate with 0.1 N KOH standard solution under inert gas () to prevent carbonate formation.
- Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%). Plot pKa vs. % organic solvent and extrapolate to 0% organic to get the aqueous pKa.
 - Target pKa: Expect values in the range of 4.0 – 4.5.

Protocol B: Shake-Flask LogD Measurement (pH 7.4)

Objective: Measure the distribution coefficient at physiological pH.

- Phases: Pre-saturate 1-Octanol and Phosphate Buffer (pH 7.4) with each other for 24 hours.
- Equilibration: Add 1 mg of compound to 2 mL of pre-saturated octanol and 2 mL of pre-saturated buffer.
- Agitation: Shake at 25°C for 4 hours, then centrifuge at 3000 rpm for 10 minutes to separate phases.
- Quantification: Analyze both phases using HPLC-UV (254 nm).
 - Calculation:

Protocol C: Kinetic Solubility (High Throughput)

Objective: Rapid assessment for biological assays.

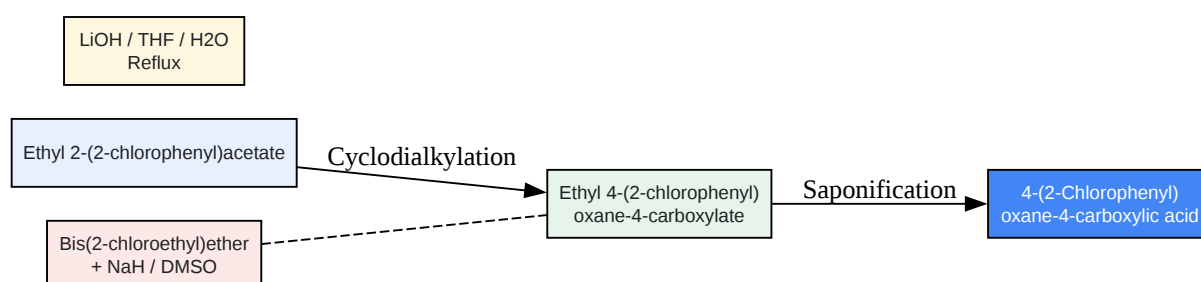
- Stock: Prepare a 10 mM stock solution in DMSO.
- Spike: Spike 5 μL of stock into 195 μL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 μM , 2.5% DMSO).
- Incubation: Shake for 2 hours at room temperature.
- Filtration: Filter using a 0.45 μm filter plate to remove precipitate.
- Analysis: Measure filtrate concentration via UV absorbance against a standard curve.

Synthesis & Manufacturing Context

Understanding the synthesis helps in identifying impurities that affect solubility measurements (e.g., residual inorganic salts or starting materials).

Synthetic Pathway

The most robust route utilizes Bis(2-chloroethyl)ether to form the oxane ring via a double alkylation of a phenylacetic acid derivative.



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Figure 2: Standard synthetic route for the construction of the quaternary oxane carboxylic acid scaffold.

Impurity Profile[5]

- Uncyclized Intermediates: Linear ether chains (more lipophilic).
- Decarboxylated Product: 4-(2-chlorophenyl)tetrahydro-2H-pyran (Neutral, very high LogP, low solubility). Note: This impurity can cause false negatives in solubility assays by forming oil droplets.

Data Summary Table

Parameter	Predicted/Typical Value	Experimental Method
pKa (Acidic)	4.2 ± 0.3	Potentiometric Titration
LogP (Neutral)	2.9 ± 0.4	Shake Flask (pH 2.0)
LogD (pH 7.4)	0.2 ± 0.3	Shake Flask (pH 7.4)
Intrinsic Solubility ()	< 50 µg/mL	Thermodynamic (pH 2.0)
Solubility (pH 7.4)	> 1 mg/mL	Kinetic (PBS)
Topological Polar Surface Area (TPSA)	~46 Å ²	Calculated (COOH + Ether)

References

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Sources

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